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molecular formula C8H10N2O3S B120255 Diazald CAS No. 80-11-5

Diazald

Cat. No. B120255
M. Wt: 214.24 g/mol
InChI Key: FFKZOUIEAHOBHW-UHFFFAOYSA-N
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Patent
US05597922

Procedure details

To a mixture of 1.05 g (7.1 mmol) of isatin in 15 mL of ether in ice-bath was added dropwise a solution of diazomethane in ether (prepared from 4.4 g (20 mmol) of Diazald according to Aldrichimica Acta 16:3 (1983)). The resulting solution was stirred in ice-bath for 3 h then room temperature overnight. The mixture was filtered and dried to leave white solid 0.684 g (52%), mp 188°-189° C. (lit. 191° C.; Greibrokk and Undheim, Acta Chem. Scand. 25:2935 (1971)). 1H NMR (CDCl3) 3.977 (s, 3), 7.014 (s, 1), 7.21 (m, 1), 7.39 (m, 2), 7.509 (d, 1, J=7.8), 11.429 (s, 1).
Quantity
1.05 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
20 mmol
Type
reactant
Reaction Step Two
Name
Quantity
4.4 g
Type
solvent
Reaction Step Two
Name
Yield
52%

Identifiers

REACTION_CXSMILES
N1[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[C:4](=[O:5])[C:2]1=[O:3].[N+:12](=[CH2:14])=[N-].[CH3:15]C1C=CC(S(N(N=O)C)(=O)=O)=CC=1>CCOCC>[CH3:15][O:5][C:4]1[C:2](=[O:3])[NH:12][C:14]2[C:7]([CH:6]=1)=[CH:8][CH:9]=[CH:10][CH:11]=2

Inputs

Step One
Name
Quantity
1.05 g
Type
reactant
Smiles
N1C(=O)C(=O)C2=CC=CC=C12
Name
Quantity
15 mL
Type
solvent
Smiles
CCOCC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=[N-])=C
Name
Quantity
20 mmol
Type
reactant
Smiles
CC1=CC=C(C=C1)S(=O)(=O)N(C)N=O
Name
Quantity
4.4 g
Type
solvent
Smiles
CCOCC

Conditions

Stirring
Type
CUSTOM
Details
The resulting solution was stirred in ice-bath for 3 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
room temperature overnight
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
The mixture was filtered
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
COC=1C(NC2=CC=CC=C2C1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.684 g
YIELD: PERCENTYIELD 52%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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